Elucidating the Intricate Architecture of Pandamarilactonine A: A Technical Guide to NMR Spectroscopic Analysis
Elucidating the Intricate Architecture of Pandamarilactonine A: A Technical Guide to NMR Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the structure elucidation of Pandamarilactonine A, a pyrrolidine (B122466) alkaloid isolated from Pandanus amaryllifolius, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy. The determination of its complex molecular framework, including the revision of its relative stereochemistry, serves as a case study in the power of modern spectroscopic techniques in natural product chemistry.
Introduction
Pandamarilactonine A is a member of the Pandanus alkaloids, a family of compounds characterized by a pyrrolidinyl α,β-unsaturated γ-lactone moiety. The initial structural hypothesis was established through extensive spectroscopic analysis, primarily utilizing one- and two-dimensional NMR techniques.[1] Subsequent total synthesis of Pandamarilactonine A and its stereoisomers led to a crucial revision of the initially proposed relative stereochemistry, highlighting the synergy between spectroscopic analysis and synthetic chemistry in unequivocally defining complex molecular structures.[2] This guide provides a comprehensive overview of the NMR data and methodologies that were instrumental in this process.
Data Presentation: NMR Spectroscopic Data of Pandamarilactonine A
The structural backbone of Pandamarilactonine A was pieced together by meticulous analysis of its ¹H and ¹³C NMR spectra. The chemical shifts are reported in parts per million (ppm) and the coupling constants (J) in Hertz (Hz).
¹H and ¹³C NMR Data
While a complete, consolidated table of all NMR data for Pandamarilactonine A is not available in a single source, the following table compiles the key reported chemical shifts that were crucial for its structure determination. The numbering scheme is based on the elucidated structure.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity, J (Hz) |
| 2' | - | 3.18 (ddd, J = 7.4, 6.6, 6.6) |
| 3' | - | - |
| 4' | - | - |
| 5' | - | - |
| 2 | 174.3 | - |
| 3 | 130.7 | - |
| 4 | 147.7 | 7.13 (ddd, J = 1.6, 1.6, 0.8) |
| 5 | 83.8 | 4.73 (ddd, J = 6.6, 1.9, 1.6) |
| 6 | 10.7 | 1.93 (s) |
| γ-alkylidene lactone moiety | - | - |
Note: The table represents a compilation of partially reported data from the literature. A complete assignment would require access to the original raw data or its comprehensive publication.
Experimental Protocols
The structure of Pandamarilactonine A was determined through a suite of NMR experiments. While the exact acquisition parameters from the original studies are not fully detailed in the available literature, the following represents a standard methodology for such an analysis.
General: All NMR spectra would be recorded on a high-field spectrometer (e.g., 400 or 500 MHz for ¹H) using a standard probe. The solvent would typically be deuterated chloroform (B151607) (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard.
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¹H NMR: The ¹H NMR spectrum is acquired to determine the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants. This provides initial information about the electronic environment and connectivity of the protons.
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¹³C NMR: The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule, indicating the types of carbon present (e.g., carbonyls, alkenes, aliphatic).
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DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.
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COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum reveal the connectivity of proton spin systems, allowing for the tracing of molecular fragments.
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HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is crucial for assigning carbon resonances based on their attached protons.
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HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is one of the most powerful experiments for piecing together the molecular skeleton by connecting fragments that are not directly bonded through protons.
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NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments identify protons that are close to each other in space, irrespective of their bonding connectivity. The intensity of the cross-peaks is related to the internuclear distance, providing crucial information for determining the relative stereochemistry of the molecule.
Mandatory Visualization: Deciphering the Molecular Blueprint
The following diagrams, generated using the DOT language, illustrate the logical workflow and key correlations that were instrumental in assembling the structure of Pandamarilactonine A.
Experimental Workflow for Structure Elucidation
Caption: Workflow for the structure elucidation of Pandamarilactonine A.
Key HMBC Correlations for Structural Assembly
Caption: Key HMBC correlations connecting the two main fragments of Pandamarilactonine A.
Conclusion
The structure elucidation of Pandamarilactonine A is a testament to the indispensable role of NMR spectroscopy in modern natural product research. Through a combination of 1D and 2D NMR experiments, the planar structure and the connectivity of the molecule were established. The initial stereochemical assignment, however, required revision based on total synthesis, underscoring the importance of a multifaceted approach to confirm complex molecular architectures. This guide provides a foundational understanding of the spectroscopic journey that led to the definitive structure of Pandamarilactonine A, offering valuable insights for researchers in the field of natural product chemistry and drug discovery.
